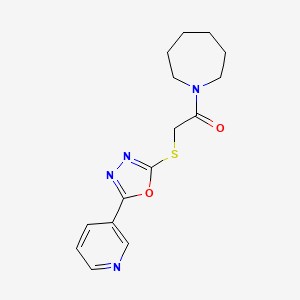
1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Beschreibung
This compound features a 7-membered azepane ring linked via a thioether group to a 1,3,4-oxadiazole scaffold, which is further substituted with a pyridin-3-yl moiety. Its structural complexity combines three pharmacologically relevant components:
- 1,3,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
- Pyridin-3-yl: A nitrogen-containing aromatic ring that may enhance target binding through π-π interactions or hydrogen bonding.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(19-8-3-1-2-4-9-19)11-22-15-18-17-14(21-15)12-6-5-7-16-10-12/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXNTYVGLFGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds with oxadiazole moieties have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| Compound B | U-937 | 12.00 | Caspase activation and cell cycle arrest |
| 1-(Azepan...) | MDA-MB-231 | TBD | TBD |
Anti-inflammatory Activity
Compounds containing thioether linkages have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Although specific data for our compound is limited, similar structures have demonstrated promising anti-inflammatory effects .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors and caspase activation.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Cyclooxygenase : The thioether component could inhibit cyclooxygenase activity, thereby reducing inflammation and associated pain.
Case Studies and Research Findings
A study focusing on oxadiazole derivatives highlighted their potential as anticancer agents. The findings suggested that modifications to the oxadiazole ring could enhance biological activity . For instance, introducing electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines.
In another case study involving thiazole derivatives with similar structures, researchers found strong anti-inflammatory activity correlated with specific substitutions on the aromatic rings . This suggests a promising avenue for further exploration of the azepane-thioether scaffold in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Heterocyclic substituents (azepane vs. morpholine, piperidine, or substituted phenyl groups).
- Substituent positions on pyridine (e.g., pyridin-3-yl vs. pyridin-4-yl).
- Electron-withdrawing/donating groups (e.g., nitro, chloro, cyano).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Pyridin-3-yl substitution may offer distinct binding interactions compared to pyridin-4-yl (e.g., altered hydrogen-bonding geometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


